molecular formula C21H26O2 B5291374 2,4-di-tert-butylphenyl benzoate

2,4-di-tert-butylphenyl benzoate

Cat. No. B5291374
M. Wt: 310.4 g/mol
InChI Key: GMUHWAQMTRSJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-di-tert-butylphenyl benzoate (DTBPB) is an organic compound that belongs to the class of benzophenones. It is widely used in scientific research as a photosensitizer and as a UV filter in the cosmetic industry. DTBPB is a colorless crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Ligand-Controlled Product Selectivity

2,4-di-tert-butylphenyl benzoate derivatives show notable applications in ligand-controlled product selectivity in gold-catalyzed reactions. The steric nature of ligands influences product selectivity in chemical syntheses. Specifically, gold(I)-catalyzed double cycloisomerization of certain benzoates can lead to divergent product selectivity, which is affected by the steric hindrance of the ligands used, including those related to 2,4-di-tert-butylphenyl benzoate (Rao, Susanti, Ayers, & Chan, 2015).

Synthesis of Novel Compounds

In the realm of organic synthesis, 2,4-di-tert-butylphenyl benzoate derivatives are utilized to create new compounds with unique properties. For instance, research demonstrated the synthesis of bis(phosphaalkenes) and bis(diphosphene) using materials derived from 2,4-di-tert-butylphenyl benzoate. These compounds provide access to novel materials containing phosphorus centers, offering potential applications in advanced material science (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

Environmental Impact and Toxicity

2,4-di-tert-butylphenyl benzoate and its derivatives are also subjects of environmental and toxicological studies. These compounds have been detected in various environmental matrices and are studied for their potential human exposure risks and toxicity. Toxicity studies suggest that certain derivatives might have hepatic toxicity, endocrine disrupting effects, or even carcinogenic potential. This highlights the importance of understanding the environmental and health impacts of these chemicals (Liu & Mabury, 2020).

Polymer Chemistry

In polymer chemistry, compounds related to 2,4-di-tert-butylphenyl benzoate play a role in the crystallization of polymers. Studies on polypropylene crystallization in the presence of nucleators like sodium benzoate and derivatives show that these compounds can significantly influence the physical properties of polymers. This opens up possibilities for creating materials with tailored characteristics for specific applications (Nagasawa, Fujimori, Masuko, & Iguchi, 2005).

properties

IUPAC Name

(2,4-ditert-butylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-20(2,3)16-12-13-18(17(14-16)21(4,5)6)23-19(22)15-10-8-7-9-11-15/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUHWAQMTRSJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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